N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide
Description
N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a spirocyclic chromene system fused with a cyclohexane ring and a furan-2-ylmethyl substituent. The spiro[chromene-2,1'-cyclohexan] core introduces conformational rigidity, while the furanmethyl group may enhance solubility or modulate electronic properties.
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H23NO5/c23-18-12-21(8-2-1-3-9-21)27-19-11-15(6-7-17(18)19)26-14-20(24)22-13-16-5-4-10-25-16/h4-7,10-11H,1-3,8-9,12-14H2,(H,22,24) |
InChI Key |
ZORZQPIBANJYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the spirochromene structure: This step involves the cyclization of a suitable precursor to form the spirochromene ring system.
Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the spirochromene derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The carbonyl group in the spirochromene structure can be reduced to form alcohol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid, while reduction of the carbonyl group could produce a spirochromene alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the furan ring and spirochromene structure suggests that it could interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In industry, N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide could be used in the production of advanced materials. Its complex structure might impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of signaling pathways: It might influence cellular signaling pathways, affecting processes such as cell growth or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirochromene-Based Acetamides
- N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide (): Structural Difference: The acetamide nitrogen is substituted with a 2,4-dimethoxyphenyl group instead of furan-2-ylmethyl. No direct biological data are provided, but such substitutions often influence binding affinity in coumarin derivatives .
- 2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide (): Structural Difference: The spiro system incorporates a piperidine ring instead of cyclohexane, and the substituent is a 2-methoxyethyl group. These modifications could alter pharmacokinetic properties compared to the cyclohexane-fused analog .
Coumarin-Based Acetamides with Varying Substituents
- (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) (): Structural Features: A nitro group at the 5-position and a hydrazide-linked benzylidene group. Physical Properties: Melting point = 218–220°C; IR peaks at 3260 (N–H), 1690 (C=O), and 1620 cm⁻¹ (C=N). The hydrazide moiety may confer chelation properties absent in the target compound .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) ():
- Structural Features : A sulfamoylphenyl group at the 3-position.
- Synthesis : Prepared via refluxing salicyaldehyde with 3 in acetic acid.
- Comparison : The sulfamoyl group is strongly polar, likely improving water solubility. This contrasts with the furanmethyl group, which may prioritize lipophilicity .
Furanmethyl-Substituted Acetamides
- N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (): Structural Features: A sulfonylhydrazinylidene group attached to the phenoxyacetamide core. Properties: CAS 6180-66-1; molecular formula C21H21N3O5S.
- N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide (): Structural Features: A trifluoromethyl group on the chromene ring.
Physicochemical and Spectral Data Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how is its structure validated spectroscopically?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing in 1,4-dioxane (as in ) under controlled conditions may yield the target molecule. Structural validation typically employs:
- IR spectroscopy to confirm carbonyl (C=O, ~1690 cm⁻¹) and ether (C-O, ~750 cm⁻¹) functional groups .
- ¹H NMR to identify furan protons (δ 6.5–7.9 ppm) and spirocyclic protons (δ 1.5–3.0 ppm) .
- Mass spectrometry (e.g., m/z analysis) to verify molecular ion peaks .
Q. Which solvent systems and catalysts improve yield in analogous acetamide syntheses?
- Methodology : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reactivity in nucleophilic substitutions. Catalysts like triethylamine or DMAP improve acylation efficiency. For instance, achieved 98% yield using 1,4-dioxane and reflux conditions . Adjusting stoichiometry and reaction time (3–6 hours) further optimizes yields .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. Tools like Gaussian or ORCA model reaction thermodynamics, while machine learning algorithms (e.g., ICReDD’s approach in ) analyze experimental datasets to narrow optimal conditions. For example, reaction path searches can identify energy barriers in spirocyclic ring formation .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodology : Combine multiple techniques:
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the spirocyclic system .
- X-ray crystallography (as in ) confirms bond angles and stereochemistry.
- Density functional theory (DFT)-NMR simulations cross-validate experimental chemical shifts .
Q. How do modifications to the furan or chromene moieties affect biological activity?
- Methodology : Synthesize derivatives (e.g., halogenated furans or methylated chromenes) and evaluate:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) .
- Molecular docking : Predict binding affinities to receptors like CXCR2 ( ).
- SAR analysis : Correlate substituent electronegativity or steric effects with activity trends .
Q. What in silico models predict the compound’s physicochemical properties?
- Methodology : Use software like Schrödinger’s QikProp or ADMET Predictor™ to estimate:
- LogP (lipophilicity) for membrane permeability.
- pKa to assess ionization at physiological pH.
- Solubility via COSMO-RS simulations .
Q. What safety protocols apply to handling this compound based on structural analogs?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods.
- First aid : Immediate rinsing for skin/eye contact (15+ minutes) and medical consultation for ingestion .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | |
| LogP | HPLC Retention Time | |
| IR C=O Stretch | FT-IR (KBr pellet) | |
| ¹H NMR (furan protons) | 500 MHz (DMSO-d₆) |
| Derivative | Biological Activity | Assay |
|---|---|---|
| Chlorinated Furan Analog | IC₅₀ = 1.2 µM (Kinase X) | |
| Methylated Chromene Analog | 80% Inhibition (Receptor Y) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
